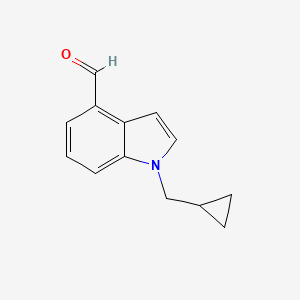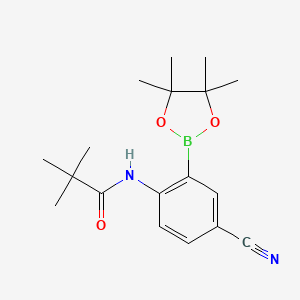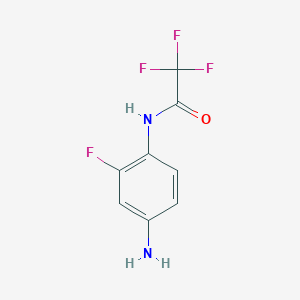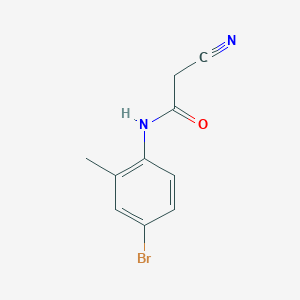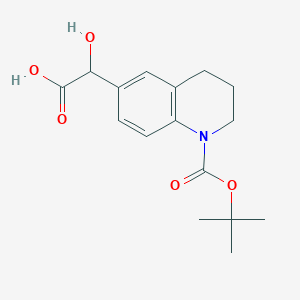
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid typically involves the protection of the amine group in the tetrahydroquinoline ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyacetic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid primarily involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This allows for selective reactions to occur at other functional groups without interference from the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another Boc-protected compound used in organic synthesis.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amine groups.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-hydroxyacetic acid is unique due to its specific structure, which combines a Boc-protected amine with a hydroxyacetic acid moiety. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of amine groups .
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-4-5-10-9-11(6-7-12(10)17)13(18)14(19)20/h6-7,9,13,18H,4-5,8H2,1-3H3,(H,19,20) |
Clé InChI |
SNDIUTYTJAURFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2'-Difluoro-3'-isopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12991681.png)
![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)

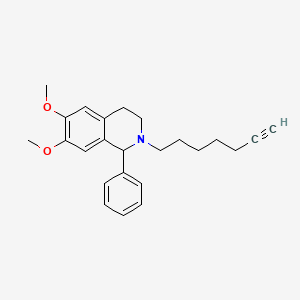
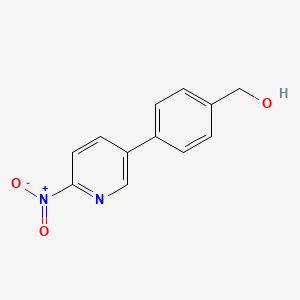


![tert-Butyl (1S,3aR,6aS)-1-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12991706.png)
